2-((Dibenzylamino)methyl)cyclohexanone hydrochloride

Catalog No.
S1482550
CAS No.
102596-84-9
M.F
C21H26ClNO
M. Wt
343.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((Dibenzylamino)methyl)cyclohexanone hydrochlori...

CAS Number

102596-84-9

Product Name

2-((Dibenzylamino)methyl)cyclohexanone hydrochloride

IUPAC Name

2-[(dibenzylamino)methyl]cyclohexan-1-one;hydrochloride

Molecular Formula

C21H26ClNO

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C21H25NO.ClH/c23-21-14-8-7-13-20(21)17-22(15-18-9-3-1-4-10-18)16-19-11-5-2-6-12-19;/h1-6,9-12,20H,7-8,13-17H2;1H

InChI Key

VTLHJZKKRMZUPQ-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl

Synonyms

2-[[Bis(phenylmethyl)amino]methyl]cyclohexanone Hydrochloride; NSC 657307;

Canonical SMILES

C1CCC(=O)C(C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3.Cl
  • Origin: Likely synthesized in a laboratory setting, specific details about its origin are not readily available in scientific literature.
  • Significance: This compound serves as a chiral nucleophile in asymmetric Mannich reactions, allowing for the synthesis of enantioenriched products []. Enantioselectivity is crucial in pharmaceutical research as many drugs only have one active enantiomer.

Molecular Structure Analysis

The key features of the molecule include:

  • A cyclohexanone ring, a six-membered ring with a carbonyl group (C=O).
  • A dibenzylamino group attached to the cyclohexanone ring through a methylene bridge (CH2). The dibenzylamino group contains a central nitrogen atom bonded to two benzyl groups (CH2-C6H5).
  • A hydrochloride salt (HCl), where a hydrogen ion (H+) is associated with a chloride ion (Cl-) to balance the positive charge on the nitrogen atom in the dibenzylamino group [].

Chemical Reactions Analysis

The primary reaction involving 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride is the asymmetric Mannich reaction. This reaction involves the condensation of a carbonyl compound, an imine, and a nucleophile to form a β-amino carbonyl compound []. In this case, the compound acts as the nucleophile, reacting with an imine derived from an aldehyde or ketone and a chiral amine catalyst to form a new carbon-carbon bond and a stereocenter.

(R)-Imine + R'CHO + 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride -> (R)-β-amino carbonyl + other products

Where:

  • (R)-Imine: Imine derived from a chiral amine catalyst (R)
  • R'CHO: Aldehyde or ketone

Physical And Chemical Properties Analysis

Specific data on the melting point, boiling point, solubility, and stability of 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride is not readily available in scientific literature. Due to the presence of the chloride salt, it is expected to be soluble in polar solvents like water and methanol.

The mechanism of action of 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride revolves around its role as a nucleophile in the asymmetric Mannich reaction. The lone pair of electrons on the nitrogen atom in the dibenzylamino group attacks the imine, forming a new carbon-carbon bond. The chirality of the amine catalyst used in the imine formation dictates the stereochemistry of the newly formed carbon center, leading to an enantioenriched product [].

  • Potential for skin and eye irritation due to the basic nature of the amine group [].
  • Possible respiratory irritation if inhaled.
  • May be flammable due to the presence of the aromatic rings [].
  • Synthetic Organic Chemistry: The molecule contains a cyclohexanone ring, a common scaffold in many organic compounds. Researchers might utilize 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride as a starting material for the synthesis of more complex molecules with desired properties.
  • Medicinal Chemistry: The dibenzylamine group can participate in various interactions with biological molecules. Researchers might explore this compound for potential bioactivity, such as investigating its interaction with specific enzymes or receptors in the body.
  • Proteomics Research: Some commercially available sources for 2-((Dibenzylamino)methyl)cyclohexanone hydrochloride indicate its use in proteomics research []. Proteomics is the study of proteins within a cell, organism, or tissue. The specific application of this compound in proteomics research is not publicly available.

Dates

Modify: 2023-09-14

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